Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Description
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
The foundation of benzothiazole chemistry in medicinal applications can be traced to the pioneering work of German chemist Heinrich Debus, who first synthesized benzothiazole in 1889. Initially, benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, but its medicinal potential began to unfold gradually as researchers explored its biological activities and pharmacological effects. Over the ensuing decades, benzothiazole derivatives emerged as promising candidates for drug development, with notable contributions from seminal studies elucidating their diverse pharmacodynamic profiles.
The evolution of benzothiazole-based medicinal chemistry gained significant momentum throughout the 20th century as researchers recognized the scaffold's remarkable structural versatility and diverse pharmacological properties. This bicyclic aromatic compound, comprised of fused benzene and thiazole rings, established itself as a cornerstone in medicinal chemistry owing to its intriguing molecular architecture, which confers upon it a myriad of biological activities. The benzothiazole moiety became recognized as a principal component in heterocyclic compounds, demonstrating broad spectrum biological activities including antimicrobial, anti-tubercular, antitumor, antimalarial, anticonvulsant, anthelmintic, analgesic and anti-inflammatory properties.
Contemporary research has demonstrated that benzothiazole-based compounds are effective in the treatment of diseases like cancer and cardiovascular diseases. The extensive pharmacological profile of benzothiazole derivatives has led to their classification as one of the most important heterocyclic compounds, which are common and integral features of a variety of natural products and pharmaceutical agents. This historical progression from synthetic curiosity to therapeutic mainstay illustrates the compound class's fundamental importance in modern drug discovery and development.
The medicinal significance of benzothiazole derivatives has been further validated through comprehensive reviews demonstrating their utility across the entire range of medicinal chemistry applications. These compounds have been extensively studied as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-human immunodeficiency virus, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial and other medicinal agents. The sustained research interest in this scaffold reflects its continued relevance in addressing contemporary therapeutic challenges.
Structural Significance of Substitution Patterns in Benzothiazole Scaffolds
The benzothiazole ring system consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, with the nine atoms of the bicycle and attached substituents maintaining coplanarity. This structural arrangement creates a rigid, planar heterocyclic framework that serves as an excellent template for medicinal chemistry optimization. The heterocyclic core of the molecule is readily substituted at the methyne carbon center in the thiazole ring, with the thiazole moiety exhibiting electron-withdrawing properties that influence overall molecular reactivity.
Structure-activity relationship studies have revealed critical insights into how specific substitution patterns influence biological activity. Research has demonstrated that compounds containing amino groups at position 2 and various substituents at position 4 exhibit significant variations in their pharmacological profiles. The introduction of electron-withdrawing groups such as chlorine at position 4 of 2-mercaptobenzothiazole increases antifungal activity, while methoxy group substitution at position 4 enhances antibacterial activity. These findings illustrate the profound impact that strategic substitution can have on biological activity profiles.
| Position | Substituent Type | Biological Effect | Reference Activity Enhancement |
|---|---|---|---|
| 2 | Amino group | Broad antimicrobial activity | Enhanced cellular penetration |
| 4 | Electron-withdrawing (Cl) | Antifungal activity | Increased potency vs fungi |
| 4 | Electron-donating (OCH₃) | Antibacterial activity | Enhanced gram-positive coverage |
| 6 | Carboxylate ester | Improved solubility | Enhanced bioavailability |
Recent studies have further elucidated the importance of substitution patterns in determining biological activity. Chloro-substituted amino benzothiazole derivatives demonstrate enhanced sensitivity to cancer cells, while the presence of electron-releasing groups such as methoxy substituents on carbon 6 of the benzothiazole ring contributes to improved anti-inflammatory and analgesic properties. The systematic exploration of these structure-activity relationships has enabled rational drug design approaches that optimize therapeutic efficacy while minimizing unwanted side effects.
The structural diversity achievable through benzothiazole scaffold modification has proven invaluable for developing compounds with selective biological activities. Recent research has shown that benzothiazole derivatives can be designed as selective antagonists for specific receptor systems, with structure-activity relationship studies revealing the importance of all three segments of substituted benzothiazole scaffolds in determining biological activity. This comprehensive understanding of structural requirements has facilitated the development of increasingly sophisticated benzothiazole-based therapeutic agents.
Role of Fluorine and Ester Functional Groups in Bioactivity Optimization
The incorporation of fluorine substituents into benzothiazole scaffolds represents a sophisticated approach to medicinal chemistry optimization, leveraging fluorine's unique physicochemical properties to enhance biological activity and selectivity. Fluorinated benzothiazole derivatives have demonstrated remarkable therapeutic potential, with research showing that fluorine substitution can dramatically improve receptor binding affinity and selectivity profiles. The development of fluorinated and methoxylated benzothiazole derivatives has yielded compounds with extremely high cannabinoid receptor 2 binding affinity and exclusive selectivity, demonstrating the profound impact that strategic fluorine incorporation can achieve.
The influence of fluorine substitution extends beyond simple binding affinity enhancement to include fundamental alterations in molecular properties that affect drug disposition and activity. Fluorine's high electronegativity and small atomic radius enable it to participate in unique interactions with biological targets while simultaneously modifying lipophilicity, metabolic stability, and membrane permeability characteristics. These properties make fluorinated benzothiazole derivatives particularly attractive for therapeutic applications requiring high potency and selectivity.
Ester functional groups, particularly methyl ester substituents, serve critical roles in optimizing the pharmacological properties of benzothiazole derivatives. The methyl ester functionality at position 6 in this compound provides several advantages including enhanced solubility, improved membrane permeability, and potential for metabolic activation through esterase-mediated hydrolysis. Research has shown that ester-containing benzothiazole derivatives can be designed as molecular probes with enhanced binding properties and fluorescence characteristics, demonstrating the versatility of ester functionalization in medicinal chemistry applications.
| Functional Group | Primary Benefit | Mechanism of Action | Therapeutic Advantage |
|---|---|---|---|
| Fluorine (Position 4) | Enhanced binding affinity | Increased electrostatic interactions | Improved potency and selectivity |
| Amino (Position 2) | Hydrogen bonding capacity | Direct target interaction | Enhanced biological activity |
| Methyl ester (Position 6) | Improved solubility | Increased lipophilicity balance | Better pharmacokinetic properties |
| Combined substitution | Synergistic effects | Multiple interaction modes | Optimized therapeutic index |
The synergistic effects of combining fluorine and ester functionalities in benzothiazole scaffolds have been demonstrated through extensive structure-activity relationship studies. Recent research has shown that the presence of both fluorine and ester substituents can yield compounds with superior antimicrobial and neuropharmacological properties compared to derivatives containing only single functional group modifications. The combination of these functional groups enables fine-tuning of molecular properties to achieve optimal balance between efficacy, selectivity, and drug-like characteristics.
Contemporary drug design strategies increasingly rely on the strategic combination of fluorine and ester functionalities to address specific therapeutic challenges. The unique properties conferred by these functional groups enable the development of benzothiazole derivatives with enhanced stability, improved bioavailability, and reduced off-target effects. This approach has proven particularly valuable in developing compounds for complex therapeutic areas such as neurological disorders, where precise modulation of biological activity is essential for therapeutic success.
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLICBWHHMOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727017 | |
| Record name | Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924287-64-9 | |
| Record name | Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-4-fluorobenzonitrile and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the benzothiazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at C6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Mechanistic Notes :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .
Nucleophilic Aromatic Substitution (C4-Fluorine)
The electron-withdrawing fluorine at C4 activates the ring for nucleophilic substitution, particularly under catalytic or high-temperature conditions.
Key Factors :
-
Fluorine’s strong -I effect directs nucleophiles to the para position (C4).
Acylation of the Amino Group (C2)
The primary amine at C2 reacts readily with acylating agents to form stable amides, a key step in prodrug design or functionalization.
Side Reactions :
Oxidation and Reduction Reactions
The amino group and benzothiazole core participate in redox transformations, altering electronic properties.
Notes :
-
Oxidation converts the amine to a nitro group, enhancing electrophilicity for further reactions.
-
Reductive conditions typically leave the amine intact but may reduce other functional groups if present.
Coupling Reactions for Hybrid Scaffolds
The carboxylate or ester group facilitates coupling with amines or heterocycles to generate bioactive hybrids.
Applications :
Electrophilic Substitution on the Benzothiazole Core
The fluorine substituent deactivates the ring, limiting electrophilic reactions to harsh conditions.
Regioselectivity :
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under UV light.
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| 100°C, 24 hrs (dry) | ≤5% decomposition | None detected | |
| UV light (254 nm), 48 hrs | 30–40% decomposition | Fluoro-benzoic acid derivatives |
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Condensation reactions
These reactions facilitate the development of new compounds with potential biological activities.
Biological Research
The compound has shown promising results in biological studies, particularly for its antimicrobial and antioxidant properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Case Study:
A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.
Antioxidant Properties
The compound displays antioxidant activity by scavenging free radicals and stabilizing reactive oxygen species (ROS). In vitro assays have shown that it significantly reduces lipid peroxidation levels in cultured cells.
Medical Applications
This compound is being explored for its therapeutic potential in various medical fields:
Anti-inflammatory Activity
The compound has been investigated for its ability to modulate inflammatory pathways. A preclinical study showed that it reduced inflammation markers in animal models of arthritis by lowering tumor necrosis factor-alpha (TNF-α) levels.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results.
Research Findings:
In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM), highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent positions, ester groups, and functional modifications. Key comparisons include:
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (2BS, CAS: N/A)
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.27 g/mol
- The fluorine atom at position 4 in the target compound is absent here, which may reduce metabolic stability or target-binding affinity .
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS: 677304-89-1)
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.27 g/mol
- Key Differences: The carboxylate group is shifted to position 5.
Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2)
- Molecular Formula: C₉H₆BrNO₂S
- Molecular Weight : 272.12 g/mol
- Key Differences: Bromine substitution at position 2 introduces steric bulk and polarizability, which may enhance halogen bonding in protein-ligand interactions compared to the amino group in the target compound. However, bromine’s larger atomic radius could reduce solubility .
Functional Group Modifications
Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate (CAS: 74058-65-4)
- Molecular Formula : C₁₂H₁₂N₂O₃S
- Molecular Weight : 264.31 g/mol
- This modification may enhance stability against oxidative degradation but could decrease binding affinity in systems requiring free amino groups .
Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS: 850909-29-4)
- Molecular Formula : C₂₃H₂₅N₃O₅S₂
- Molecular Weight : 511.65 g/mol
- Key Differences : Addition of a piperidinylsulfonylbenzoyl group introduces significant steric and electronic complexity. This derivative likely targets specific enzymes (e.g., kinases) but may suffer from poor solubility and synthetic challenges compared to the simpler target compound .
Fluorinated Derivatives
Methyl 4-fluoro-5-((2-fluorophenyl)amino)benzo[d][1,2,3]thiadiazole-6-carboxylate (Compound 7)
- Synthesis : Involves diazotization and coupling steps under acidic conditions .
- Key Differences : The thiadiazole ring replaces the benzothiazole core, altering aromaticity and charge distribution. Dual fluorine substitutions may enhance metabolic stability but reduce reactivity in nucleophilic environments .
Enzyme Inhibition Potential
- Fluorination at position 4 could modulate interactions with conserved residues in the GGDEF domain .
- Anti-Biofilm Activity: Analogues like N-(4-anilinophenyl)benzamide (IC₅₀: 1–17.83 µM) suggest that benzothiazole esters may disrupt bacterial biofilm formation. Fluorine’s electronegativity might enhance this activity by strengthening hydrogen bonds .
Coordination Chemistry
- The target compound’s amino and carboxylate groups enable metal coordination, as seen in lead(II) complexes of 2-amino-1,3-benzothiazole-6-carboxylate. Fluorine’s presence may weaken Pb–S bonds due to electron withdrawal, altering metal-binding behavior .
Biological Activity
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.
Overview of Benzothiazole Compounds
Benzothiazoles are known for their significant role in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The structural modifications of benzothiazoles can enhance their pharmacological properties, making them valuable in drug development.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction of o-aminothiophenol with appropriate carboxylic acids under acidic conditions. Recent advancements have employed various catalysts and solvents to improve yield and purity .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. In vitro assays have shown minimum inhibitory concentrations (MICs) indicating significant potency against resistant strains .
Anticancer Activity
Research indicates that this compound possesses anticancer properties, particularly against breast cancer cell lines. In vitro studies have reported that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus. This suggests potential for development as an antibacterial agent .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .
Research Findings and Future Directions
Recent studies emphasize the need for further exploration into the structure-activity relationship (SAR) of this compound. Modifications to its structure may enhance its efficacy and selectivity towards specific biological targets. Additionally, combination therapies involving this compound could provide synergistic effects when used alongside existing treatments for infections or cancer .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate?
A methodological approach involves:
- Step 1 : Nitration and fluorination of the benzothiazole precursor. Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 4-position .
- Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
- Step 3 : Introduction of the amino group via reduction of a nitro intermediate (e.g., using H₂/Pd-C or SnCl₂/HCl) .
Key Considerations : Monitor regioselectivity during fluorination to avoid byproducts. Use HPLC or TLC to confirm intermediate purity .
Q. How is the compound structurally characterized?
Standard techniques include:
- X-ray crystallography : Resolve the crystal lattice and confirm substituent positions. SHELX software is widely used for refinement .
- NMR spectroscopy :
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 241.04 .
Advanced Research Questions
Q. What role does the 4-fluoro substituent play in modulating electronic properties?
The 4-fluoro group:
- Enhances electron-withdrawing effects, stabilizing the benzothiazole ring and increasing metabolic stability.
- Alters π-electron density, affecting coordination behavior with metals (e.g., Pb²⁺ or Zn²⁺) .
Experimental validation : Compare cyclic voltammetry (CV) data of fluorinated vs. non-fluorinated analogs to assess redox potential shifts .
Q. How does this compound interact with metal ions in coordination chemistry?
- Coordination sites : The carboxylate (-COO⁻) and amino (-NH₂) groups act as ligands.
- Example : In catena-poly[Pb(II)-bis(μ-2-amino-1,3-benzothiazole-6-carboxylato)], Pb²⁺ forms a (4 + 2) coordination sphere with four O atoms and two weaker Pb–S bonds .
Applications : Design metal-organic frameworks (MOFs) for catalysis or sensing by varying metal centers (e.g., Cu²⁺ for redox activity) .
Q. What are the challenges in analyzing impurities during synthesis?
Common impurities include:
- Regioisomers : Fluorination at unintended positions (e.g., 5- or 7-fluoro).
- Hydrolysis products : Ester cleavage to carboxylic acid under acidic/humid conditions.
Mitigation : - Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .
- Conduct stability studies under controlled humidity (e.g., 40°C/75% RH) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
